molecular formula C21H16ClF3N2O2 B1401774 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester CAS No. 1311279-75-0

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester

Cat. No. B1401774
M. Wt: 420.8 g/mol
InChI Key: MBXSWNAUWKTQHB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .

Scientific Research Applications

Nucleophilic Catalysis

4-(Dimethylamino)pyridine derivatives, including those structurally similar to the compound , are well known for their role in nucleophilic catalysis, specifically in the esterification of alcohols and acyl transfer reactions. These compounds facilitate various synthetically useful transformations due to their catalytic potential. The research by Spivey and Arseniyadis (2004) highlights the development of chiral versions of these pyridines for enantioselective transformations, emphasizing the detailed mechanism of catalysis and factors influencing reactivity (Spivey & Arseniyadis, 2004).

Protective Groups in Organic Synthesis

The compound and its related derivatives find application as protective groups in organic synthesis. Research indicates that certain phenyl esters, including those with dimethylamino groups, can be efficiently utilized as protective groups for carboxylic acids. These protective groups can be selectively removed under controlled conditions, as explored in the studies by Kim and Misco (1985), showcasing the versatility of these esters in synthetic chemistry (Kim & Misco, 1985).

Synthesis of Complex Molecules

The synthesis of complex molecules often leverages the unique properties of compounds like 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester. For instance, its derivatives have been employed in the synthesis of cerebral vasodilators, highlighting its utility in creating compounds with potential biological applications, as demonstrated in the work of Higuchi, Sasaki, and Sado (1975) (Higuchi, Sasaki, & Sado, 1975).

Catalysis and Polymerization

Furthermore, derivatives of the compound are instrumental in catalysis and polymerization processes. For example, Yokoyama, Shimizu, and Yokozawa (2005) discussed the selective cyclic trimerization of benzoic acid dimer phenyl esters, showcasing the compound's role in polymer science and its potential for creating novel polymeric materials (Yokoyama, Shimizu, & Yokozawa, 2005).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

Future Directions

The future directions for the study or use of this compound are not specified in the sources I found .

properties

IUPAC Name

(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-3-5-14(6-4-13)20(28)29-17-9-7-16(22)8-10-17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXSWNAUWKTQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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